3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide is a chemical compound with the molecular formula CHBrN. It is characterized by the presence of a bromine atom at the third position of the pyrrolo ring and a hydrobromide group. This compound is a derivative of pyrrolo[2,3-c]pyridine and has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.
3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide can be sourced from various chemical suppliers and is often utilized in research laboratories for the synthesis of more complex organic molecules. Its derivatives are also explored for their biological activities, particularly in cancer research and other therapeutic areas .
This compound belongs to the class of heterocyclic compounds, specifically pyrrolopyridines. It can be classified further based on its functional groups as a brominated heterocycle with potential pharmacological significance.
The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide typically involves the bromination of pyrrolo[2,3-c]pyridine. A common method includes the reaction of pyrrolo[2,3-c]pyridine with bromine in a suitable solvent such as acetic acid. The reaction conditions must be controlled to ensure selective bromination at the desired position.
The molecular structure of 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide features a pyrrole ring fused to a pyridine ring, with a bromine substituent at the 3-position and a hydrobromide group.
3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide can undergo several types of chemical reactions:
The specific conditions for these reactions depend on the nature of the substituents involved and the desired products. For instance, substitution reactions may require specific catalysts or solvents to facilitate nucleophilic attack on the brominated carbon.
The mechanism of action for 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This inhibition disrupts various cellular processes, which may lead to therapeutic effects against diseases such as cancer. The exact pathways involved depend on the target enzymes and cellular contexts being studied .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds like 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide.
3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide has several applications in scientific research:
The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide (C₇H₆Br₂N₂) involves sequential bromination and cyclization steps. The process typically initiates with the bromination of 1H-pyrrolo[2,3-c]pyridine using phosphorus oxybromide (POBr₃) as the brominating agent, achieving regioselective substitution at the 3-position. Subsequent cyclization is facilitated by palladium-catalyzed cross-coupling or thermal methods, yielding the core scaffold. The hydrobromide salt is formed through stoichiometric reaction with HBr in polar aprotic solvents like acetonitrile, followed by anti-solvent crystallization [2] [8]. Challenges include controlling N-H protection during cyclization and minimizing dibrominated byproducts.
Table 1: Key Parameters in Multi-Step Synthesis
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Bromination | POBr₃, 120°C, 8h | 65-70% | 90% |
Cyclization | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 75-80% | 92% |
Salt Formation | HBr (aq)/EtOH, 25°C | 85-90% | ≥95% |
Crystallization | Ethanol/Diethyl ether, -20°C | 90% | 98% |
Regioselective bromination at the 3-position is critical due to the potential for N1 or C5 bromination in pyrrolopyridine systems. N-Bromosuccinimide (NBS) with Lewis acid catalysts (e.g., AlCl₃) achieves >90% regioselectivity at 25°C in chloroform. Alternative catalytic systems include:
Table 2: Catalytic Bromination Performance Comparison
Catalytic System | Temperature | Time | Regioselectivity (C3) | Byproducts |
---|---|---|---|---|
NBS/AlCl₃ | 25°C | 4h | 92% | <5% C5-brominated |
NBS/I₂ (5 mol%) | 50°C | 2h | 89% | 8% C5-brominated |
NBS/V₂O₅ (3 mol%) | 30°C | 1.5h | 95% | <3% Dibromide |
Microwave/NBS (no catalyst) | 80°C (irrad.) | 0.25h | 94% | 4% N-brominated |
Conventional HBr salt preparation generates corrosive waste and dibrominated byproducts. Solvent-free mechanochemical synthesis mitigates this: ball-milling 3-bromo-1H-pyrrolo[2,3-c]pyridine with succinic acid-HBr co-crystals (1:1 molar ratio) yields 97% pure hydrobromide salt with near-quantitative atom economy [2]. Additional strategies include:
Table 3: Solvent Systems for Byproduct Reduction
Solvent System | HBr Equivalents | Byproduct Yield | E-Factor | Purity |
---|---|---|---|---|
Acetonitrile | 1.5 | 12% | 12.5 | 90% |
Ethanol/Water (4:1) | 1.1 | 5% | 4.8 | 96% |
Mechanochemical (neat) | 1.0 | <1% | 2.1 | 97% |
THF/Ionic Liquid | 1.2 | 3% | 3.7 | 98% |
Key scalability issues include:
Table 4: Industrial-Scale Process Optimization
Challenge | Laboratory Solution | Industrial Adaptation | Outcome |
---|---|---|---|
Thermal Decomposition | Vacuum drying (25°C) | Fluidized-bed drying (40°C, N₂) | Salt stability >99.5% |
Pd Contamination | TPPS-54 extraction | SiliaBond® DMT columns | Pd <10 ppm; purity 99% |
Polymorphic Control | Ethanol recrystallization | Seeded cooling crystallization | Consistent crystal habit |
Cold-Chain Logistics | Refrigerated storage (4°C) | Insulated containers with PCM | Temperature deviation <2°C |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9